Cas no 57573-46-3 ((2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol)

57573-46-3 structure
Nome do Produto:(2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
(2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol Propriedades químicas e físicas
Nomes e Identificadores
-
- Ac1l3qrn
- 3-Benzyl-1,2,3,4,5,6-hexahydro-cis-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
- AZEPINO(4,5-b)INDOLE, 3-BENZYL-1,2,3,4,5,6-HEXAHYDRO-
- BRN 0961146
- Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-3-benzyl-
- 3-Benzyl-1,2,3,4,5,6-hexahydro-azepino<
- 4,5-b>
- indol
- 5-23-07-00377 (Beilstein Handbook Reference)
- 3-benzyl-1,2,3,4,5,6-hexahydro-azepino[4,5-b]indole
- LS-22915
- 3-benzyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole
- 3-Benzyl-1,2,3,4,5,6-hexahydro-azepino(4,5-b)indole
- AC1L2N9N
- CTK2H9984
- 3-Benzyl-1,2,3,4,5,6-hexahydroazepino<
- 3-Benzyl-1,2,3,4,5,6-hexahydro-cis-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol; AZEPINO(4,5-b)INDOLE, 3-BENZYL-1,2,3,4,5,6-HEXAHYDRO-; BRN 0961146; Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-3-benzyl-; 3-Benzyl-1,2,3,4,5,6-hexahydro-azepino< 4,5-b> indol; 5-23-07-00377 (Beilstein Handbook Reference); 3-benzyl-1,2,3,4,5,6-hexahydro-azepino[4,5-b]indole; LS-22915; 3-benzyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole; 3-Benzyl-1,2,3,4
- Einecs 260-817-5
- 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-(phenylmethyl)-, (2α,6α,11R*)- (9CI)
- (2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
-
- Inchi: 1S/C21H25NO/c1-15-20-12-17-8-9-18(23)13-19(17)21(15,2)10-11-22(20)14-16-6-4-3-5-7-16/h3-9,13,15,20,23H,10-12,14H2,1-2H3/t15?,20-,21-/m0/s1
- Chave InChI: RPMPAQXGZYLEST-LBTAZEDMSA-N
- SMILES: OC1C=CC2=C(C=1)[C@@]1(C)CCN(CC3C=CC=CC=3)[C@@H](C2)C1C
Propriedades Computadas
- Massa Exacta: 307.193614
- Massa monoisotópica: 307.193614
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 23
- Contagem de Ligações Rotativas: 2
- Complexidade: 418
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 2
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.3
- Superfície polar topológica: 23.5
Propriedades Experimentais
- Densidade: 1.125
- Ponto de ebulição: 442.1°C at 760 mmHg
- Ponto de Flash: 211°C
- Índice de Refracção: 1.606
- pka: 10.11±0.60(Predicted)
(2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol Literatura Relacionada
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
-
4. Back matter
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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